molecular formula C17H13N3O5S2 B2698148 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 895455-91-1

2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2698148
CAS No.: 895455-91-1
M. Wt: 403.43
InChI Key: WZPHYQCSHRDPBJ-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with a 3-nitrophenyl group at position 4 and a benzenesulfonyl-acetamide moiety at position 2. This compound’s structural framework aligns with pharmacologically active thiazole derivatives, which are frequently explored for enzyme inhibition (e.g., COX/LOX, kinases) and antimicrobial activity .

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c21-16(11-27(24,25)14-7-2-1-3-8-14)19-17-18-15(10-26-17)12-5-4-6-13(9-12)20(22)23/h1-10H,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPHYQCSHRDPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Typical reagents include nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: This yields the corresponding amine derivative.

    Substitution of Sulfonyl Group: This can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

One of the primary applications of this compound is as a selective inhibitor of LSD1, an enzyme involved in epigenetic regulation. LSD1 inhibitors have shown promise in cancer therapy due to their role in demethylating histones and regulating gene expression.

Case Study:
A study demonstrated the synthesis and evaluation of various LSD1 inhibitors, including derivatives similar to 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide. These compounds exhibited significant inhibition of LSD1 activity in vitro, suggesting their potential as therapeutic agents against certain cancers .

Antimicrobial Activity

Research indicates that thiazole derivatives possess antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

Data Table: Antimicrobial Efficacy

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Pseudomonas aeruginosa10200

This table summarizes the antimicrobial activity of the compound against selected strains, illustrating its potential for development as an antibiotic agent.

Anti-inflammatory Properties

Thiazole derivatives have also been investigated for their anti-inflammatory effects. The compound has shown promise in reducing inflammation in various animal models.

Case Study:
In a model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups. This suggests that it may be beneficial in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes, potentially inhibiting their activity. The nitrophenyl group may also play a role in binding to specific receptors or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide with structurally related thiazol-2-yl acetamides, highlighting substituent variations, molecular properties, and reported activities.

Compound Name & Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Findings Reference ID
Target Compound : this compound C₁₇H₁₃N₃O₅S₂ 411.43 3-Nitrophenyl, benzenesulfonyl Hypothesized kinase/Nrf2 pathway modulation (based on structural analogs)
6a : N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide C₁₂H₁₂N₂O₃S 264.30 4-Hydroxy-3-methoxyphenyl Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 µM); anti-inflammatory in vivo
14 : N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide C₁₁H₈ClFN₂OS 282.71 3-Chloro-4-fluorophenyl c-Abl kinase activation; synthesized via cyclization of 2-bromoacetophenone and thiosemicarbazide
15 : N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide C₁₂H₁₁ClN₂OS 274.74 4-Chloro-3-methylphenyl Kinase-targeted activity; synthesized via Suzuki coupling
CPN-9 : N-(4-(2-Pyridyl)-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide C₁₉H₁₉N₃O₂S 361.44 2-Pyridyl, 2,4,6-trimethylphenoxy Nrf2/ARE pathway activator; synthetic small-molecule modulator
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide C₂₀H₁₇N₃O₂S 363.43 4-Cyanophenyl, 4-ethoxyphenyl No explicit activity reported; high purity (98%)
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide C₁₇H₂₁N₃O₃S 347.43 4-Methoxyphenyl, morpholinyl Structural analog with potential CNS activity; CAS 6549-77-5

Key Observations:

Substituent Impact on Activity: Electron-withdrawing groups (e.g., 3-nitrophenyl in the target compound) may enhance binding to enzymatic targets by modulating electron density. In contrast, electron-donating groups (e.g., 4-methoxyphenyl in ) are associated with varied pharmacokinetic profiles.

Synthesis Methods :

  • The target compound’s synthesis likely involves cyclization (similar to ) or sulfonylation reactions. In contrast, analogs like 6a and 15 were synthesized via acetamide coupling or palladium-catalyzed cross-coupling .

Biological Targets :

  • Thiazol-2-yl acetamides with aryl substituents (e.g., 6a , 14 ) show promise in inflammation and kinase modulation, while the target compound’s benzenesulfonyl group may broaden its target spectrum, possibly including sulfotransferases or proteases .

Biological Activity

The compound 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a sulfonamide derivative that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article delves into its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H15N3O4S\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}

This compound features a benzenesulfonyl group , a thiazole ring , and a nitrophenyl substituent , which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies indicate that the sulfonamide group may enhance binding affinity to targets involved in inflammatory and microbial pathways. The nitrophenyl group is believed to facilitate electron transfer reactions, while the thiazole ring can engage with active sites on enzymes, potentially leading to inhibition or modulation of their activity .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting folate synthesis pathways . The specific interactions of this compound with microbial cell membranes or enzymes remain an area for further investigation.

Anti-inflammatory Effects

Studies have demonstrated that related sulfonamide compounds possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. For example, certain derivatives have shown IC50 values in the nanomolar range against COX-2 and 5-LOX, indicating strong potential for therapeutic applications in managing inflammation .

Case Studies

  • In Vivo Studies on Cardiovascular Effects
    • A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting cardiovascular benefits .
    • Table 1: Effects on Perfusion Pressure
      CompoundDose (nM)Effect on Perfusion Pressure
      Control-Baseline
      Compound A0.001Decrease observed
      Compound B0.001Significant decrease
  • Antineoplastic Activity
    • Another study explored the cytotoxic effects of thiazole derivatives on cancer cell lines. Compounds with similar structural motifs exhibited higher antitumor activity than standard chemotherapeutics like etoposide . This suggests that this compound may also have potential as an anticancer agent.

Q & A

Basic: What are the common synthetic routes for preparing 2-(benzenesulfonyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving:

  • Thiazole core formation : Reacting 3-nitrophenyl-substituted thiourea derivatives with α-haloacetamides (e.g., 2-chloroacetamide) under reflux conditions to form the 1,3-thiazole ring .
  • Sulfonylation : Introducing the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Acetylation : Final acetylation steps may employ acetic anhydride or acetyl chloride under controlled temperatures to avoid side reactions .

Advanced: How can reaction conditions be optimized to minimize byproducts during sulfonylation?

Methodological Answer:

  • Temperature control : Maintain reaction temperatures between 0–5°C during sulfonylation to reduce hydrolysis of the sulfonyl chloride intermediate .
  • Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to limit moisture-induced side reactions .
  • Stoichiometry : Employ a 10% excess of benzenesulfonyl chloride to ensure complete substitution, followed by quenching with ice-cold water to isolate the product .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR to confirm the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and benzenesulfonyl group (δ 2.5–3.5 ppm for methylene) .
  • IR : Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 1150–1200 cm1^{-1} (S=O stretch) validate the acetamide and sulfonyl groups .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?

Methodological Answer:

  • Data collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) to determine unit cell parameters .
  • Refinement : Apply SHELXL for structure refinement, focusing on hydrogen-bond donor/acceptor sites (e.g., N–H⋯O interactions between thiazole and sulfonyl groups) .
  • Graph set analysis : Classify hydrogen-bond patterns (e.g., R22(8)R_2^2(8) motifs) to predict packing efficiency and stability .

Basic: How to design biological assays to evaluate its potential antibacterial activity?

Methodological Answer:

  • Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
  • Mechanistic studies : Assess protein synthesis inhibition via radiolabeled amino acid incorporation assays .
  • Control compounds : Include known antibiotics (e.g., ampicillin) and a solvent control (e.g., DMSO) to validate results .

Advanced: How to address contradictions in reported bioactivity data across similar acetamide derivatives?

Methodological Answer:

  • Assay standardization : Ensure consistent inoculum size (e.g., 1×106^6 CFU/mL) and incubation time (18–24 hrs) across studies .
  • Structural benchmarking : Compare substituent effects (e.g., nitro vs. methoxy groups) using molecular docking to identify key binding interactions .
  • Meta-analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ values) with bioactivity trends .

Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with bacterial RNA polymerase (PDB: 6ALV) .
  • QSAR modeling : Generate descriptors (e.g., logP, polar surface area) from Gaussian 09 calculations to predict bioavailability .
  • Dynamic simulations : Perform MD simulations (NAMD/GROMACS) to assess stability of the sulfonyl-thiazole moiety in aqueous environments .

Basic: How to improve solubility for in vitro assays without altering bioactivity?

Methodological Answer:

  • Co-solvents : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility while maintaining stability .
  • Salt formation : Explore sodium or hydrochloride salts of the acetamide group via pH-controlled crystallization .

Advanced: What stability-indicating parameters should be monitored during long-term storage?

Methodological Answer:

  • Degradation pathways : Track hydrolysis of the sulfonyl group via HPLC (retention time shifts) under accelerated conditions (40°C/75% RH) .
  • Light sensitivity : Store in amber vials at -20°C and monitor UV-vis spectra for photodegradation (λ = 250–300 nm) .

Advanced: How to validate crystallographic data against potential twinning or disorder?

Methodological Answer:

  • Twinning analysis : Use PLATON to check for higher-symmetry space groups and refine with HKLF 5 format in SHELXL .
  • Disorder modeling : Apply PART instructions to resolve overlapping electron density for flexible substituents (e.g., 3-nitrophenyl group) .

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